![molecular formula C14H13BrClNO B1333012 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone CAS No. 610274-24-3](/img/structure/B1333012.png)

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

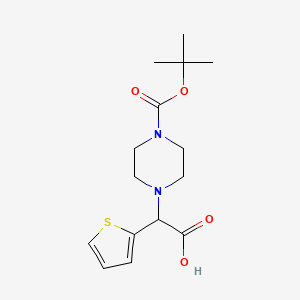

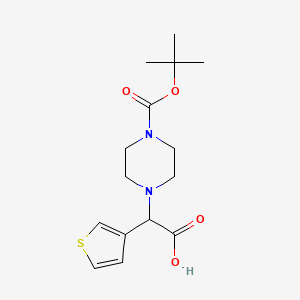

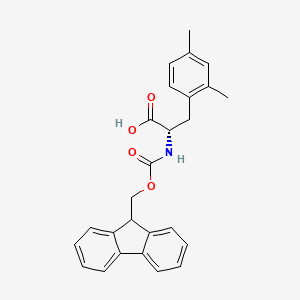

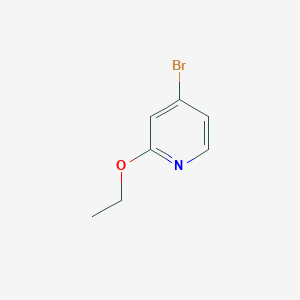

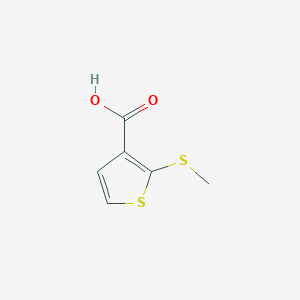

The compound "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" is a pyrrole derivative, which is a class of organic compounds characterized by a five-membered heterocyclic ring structure containing one nitrogen atom. Pyrrole derivatives are known for their diverse applications in pharmaceuticals, materials science, and as corrosion inhibitors.

Synthesis Analysis

The synthesis of pyrrole derivatives can be complex, involving multi-component reactions. For instance, a related penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method demonstrates the potential for efficient synthesis of complex pyrrole structures, which could be applicable to the synthesis of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" .

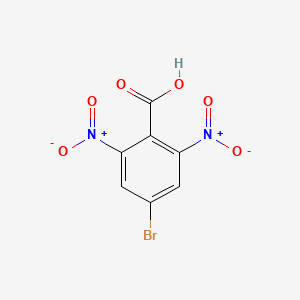

Molecular Structure Analysis

Structural characterization of pyrrole derivatives is typically achieved through various spectroscopic techniques such as NMR and FT-IR, and confirmed by single-crystal X-ray diffraction. Computational studies using density functional theory (DFT) can predict spectral and geometrical data, with high correlations found between experimental and predicted data. This approach would be relevant for analyzing the molecular structure of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" .

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including those that involve protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl group, for example, can be attached under phase transfer conditions and removed through a three-step, one-pot sequence. Such protecting group strategies could be employed in the chemical manipulation of "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone" to achieve desired modifications or to protect the molecule during synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives are influenced by their molecular structure. The electrochemical study of a related compound showed good inhibition efficiency on steel surfaces, indicating potential applications as corrosion inhibitors. The physical properties such as solubility, melting point, and boiling point would be determined by the specific substituents on the pyrrole ring. For "1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone", these properties would need to be empirically determined .

Wissenschaftliche Forschungsanwendungen

Luminescent Polymers

- Synthesis and Properties : Polymers containing 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione units, similar to the structure of the compound , exhibit strong fluorescence and high quantum yield. These polymers are synthesized using palladium-catalyzed Suzuki coupling and are soluble in common organic solvents (Zhang & Tieke, 2008).

Corrosion Inhibition

- Corrosion Inhibitor Synthesis and Characterization : A new penta-substituted pyrrole derivative, structurally similar to the compound , has been synthesized and demonstrated to inhibit corrosion on steel surfaces by blocking active sites. This was confirmed using various spectroscopic techniques and electrochemical studies (Louroubi et al., 2019).

Antimicrobial Agents

- Antimicrobial Activity : Novel pyrrole derivatives, structurally related to the compound , have been synthesized and evaluated for antimicrobial activities. These compounds, particularly those with a methoxy group, showed significant antibacterial and antifungal activity, attributed to the presence of the heterocyclic ring (Hublikar et al., 2019).

Photophysical Properties

- Synthesis and Properties of Novel Fused Oxazapolycyclic Skeletons : Compounds with structures related to the compound demonstrate strong blue emission in dichloromethane. This involves pyrrole-fused dibenzo[b,f][1,4]oxazepines, consisting of six fused rings, which have unique photophysical properties (Petrovskii et al., 2017).

Pyrrole Derivatives Synthesis

- Preparation and Biological Activity Study : Various pyrrole derivatives, akin to the compound , have been synthesized and characterized. These studies focus on understanding the structure-activity relationship and exploring potential biological activities (Mahmoud, 2014).

Eigenschaften

IUPAC Name |

1-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO/c1-9-7-13(14(18)8-16)10(2)17(9)12-5-3-11(15)4-6-12/h3-7H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITDXFQDOFWXRRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368321 |

Source

|

| Record name | 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone | |

CAS RN |

610274-24-3 |

Source

|

| Record name | 1-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-chloroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B1332934.png)

![Ethyl 2-(chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1332941.png)